molecular formula C8H12O2 B3058569 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- CAS No. 90199-16-9

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-

Cat. No.: B3058569
CAS No.: 90199-16-9
M. Wt: 140.18 g/mol
InChI Key: PKMSZPUQMROGLY-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of two methyl groups at the 2 position and a propynyl group at the 4 position. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol or other diols in the presence of a Brönsted or Lewis acid catalyst . For the synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-, a common method involves the reaction of a suitable carbonyl compound with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of 1,3-dioxolanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods may also employ alternative catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding substituted dioxolanes.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can protect sensitive functional groups during chemical reactions. The compound can also participate in various chemical transformations, acting as an intermediate or a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical properties and reactivity. The propynyl group, in particular, allows for additional functionalization and derivatization, making this compound versatile in synthetic applications .

Properties

IUPAC Name

2,2-dimethyl-4-prop-2-ynyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-5-7-6-9-8(2,3)10-7/h1,7H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMSZPUQMROGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562473
Record name 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90199-16-9
Record name 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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